Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-
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Overview
Description
5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is an organic compound characterized by its unique spiro structure, where a benzodioxole ring is fused to a cyclohexane ring. This compound is notable for its two nitro groups attached to the benzodioxole moiety, which significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] typically involves the nitration of spiro[1,3-benzodioxole-2,1’-cyclohexane]. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5 and 6 positions of the benzodioxole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro groups in 5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] can undergo reduction reactions to form amino derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is primarily influenced by its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s spiro structure also contributes to its unique reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
5,6-dinitrobenzodioxole: Lacks the spiro cyclohexane ring, resulting in different reactivity and properties.
5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclopentane]: Similar structure but with a cyclopentane ring instead of cyclohexane, leading to variations in chemical behavior.
Uniqueness
5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various chemical and biological applications .
Properties
CAS No. |
68239-08-7 |
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Molecular Formula |
C12H12N2O6 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
5,6-dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C12H12N2O6/c15-13(16)8-6-10-11(7-9(8)14(17)18)20-12(19-10)4-2-1-3-5-12/h6-7H,1-5H2 |
InChI Key |
FTOUDLLHVRZGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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